

experimental procedure for using 2-(4-fluorophenyl)-2-oxoacetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Fluorophenyl)-2-oxoacetic acid

Cat. No.: B2960811

[Get Quote](#)

Application Notes & Protocols: 2-(4-Fluorophenyl)-2-oxoacetic Acid

Introduction: The Strategic Importance of a Fluorinated Ketoacid

2-(4-Fluorophenyl)-2-oxoacetic acid, also known as (4-fluorophenyl)glyoxylic acid, is a bifunctional building block of significant interest in synthetic and medicinal chemistry. Its structure, featuring a carboxylic acid and an adjacent α -keto group on a fluorinated phenyl ring, provides two distinct and versatile reactive handles. This unique arrangement allows for sequential, orthogonal chemical modifications, making it a valuable precursor for complex molecular architectures.

The incorporation of a fluorine atom at the para-position of the phenyl ring is a strategic choice in drug design. Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, without significantly increasing its steric bulk.^{[1][2][3]} The 4-fluorophenyl moiety is a common feature in numerous approved drugs, where it often serves to block metabolic oxidation at the para-position, thereby enhancing the compound's pharmacokinetic profile.^[4] This guide provides a comprehensive overview of the properties, handling, and core applications of **2-(4-fluorophenyl)-2-oxoacetic acid**, with detailed protocols for its use in synthetic chemistry.

Compound Profile & Physicochemical Data

The compound is typically a white to light yellow solid at room temperature. Its key properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	2251-76-5	[5][6]
Molecular Formula	C ₈ H ₅ FO ₃	[5][7]
Molecular Weight	168.12 g/mol	[5][8]
Physical Form	Solid	[8]
Purity	Typically ≥95%	[6][8]
Melting Point	92-96 °C	
Storage	Sealed in a dry place at room temperature	[8][9]
SMILES	O=C(O)C(=O)C1=CC=C(F)C=C1	[7][9]

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure user safety. **2-(4-Fluorophenyl)-2-oxoacetic acid** possesses specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

GHS Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

- H302: Harmful if swallowed.[5][8][10]
- H315: Causes skin irritation.[5][8][10]
- H319: Causes serious eye irritation.[5][8][10]

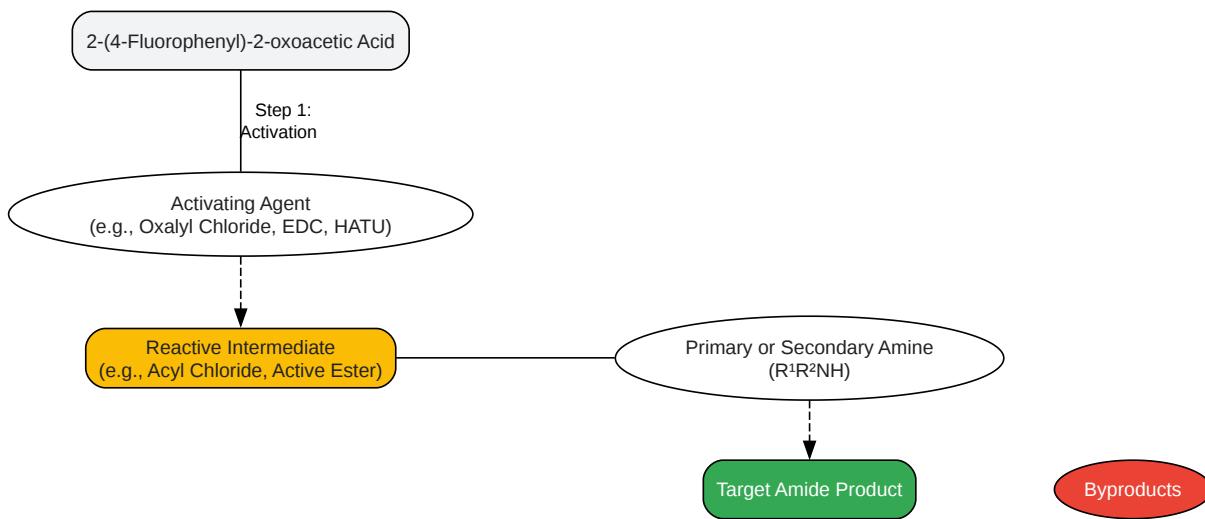
- H335: May cause respiratory irritation.[\[5\]](#)[\[8\]](#)[\[10\]](#)

The corresponding signal word is Warning, and the pictogram is the GHS07 exclamation mark.
[\[5\]](#)[\[8\]](#)

Recommended Precautions

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[\[11\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.
 - Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
- First Aid Measures:
 - If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
 - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.
 - If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Core Application: Amide Bond Formation


One of the most fundamental and widespread applications of **2-(4-fluorophenyl)-2-oxoacetic acid** is in the synthesis of amides. The carboxylic acid moiety serves as an ideal handle for

coupling with a vast array of primary and secondary amines, a cornerstone reaction in medicinal chemistry for generating libraries of novel compounds.[12]

The Chemistry of Activation

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[13] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This creates a highly electrophilic carbonyl center that is readily attacked by the amine nucleophile.

The diagram below illustrates the general principle of carboxylic acid activation leading to amide formation, highlighting the central role of **2-(4-fluorophenyl)-2-oxoacetic acid** as the starting material.

[Click to download full resolution via product page](#)

General workflow for amide synthesis.

Protocol: Synthesis of N-Aryl-2-(4-fluorophenyl)-2-oxoacetamides via an Acyl Chloride Intermediate

This protocol details a robust, two-step, one-pot procedure for synthesizing N-aryl amides. The carboxylic acid is first converted to its more reactive acyl chloride derivative using oxalyl chloride, which is then reacted *in situ* with an aniline derivative.[\[14\]](#)[\[15\]](#) This method is efficient and avoids the need for peptide coupling reagents.

Materials:

- **2-(4-fluorophenyl)-2-oxoacetic acid**
- Oxalyl chloride ((COCl)₂)
- Anhydrous Dichloromethane (DCM)
- Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
- Substituted Aniline (e.g., 4-nitroaniline, 3-methoxyaniline)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Argon or Nitrogen gas supply

Procedure:

- Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Ar or N₂), add **2-(4-fluorophenyl)-2-oxoacetic acid** (1.0 eq).
- Solvent Addition: Add anhydrous DCM to the flask to create a solution or suspension (approx. 0.5 M concentration).

- Acyl Chloride Formation: Cool the mixture to 0 °C using an ice bath. Add a catalytic amount of anhydrous DMF (1-2 drops). Slowly, add oxalyl chloride (1.5 eq) dropwise via syringe.
 - Causality Note: Oxalyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces only gaseous byproducts (CO, CO₂, HCl), which simplifies workup.[15] DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active electrophile.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The evolution of gas should be observed. The completion of this step can be monitored by taking a small aliquot, quenching it carefully with methanol, and analyzing by TLC or LC-MS to check for the formation of the methyl ester.
- Removal of Excess Reagent: Once the formation of the acyl chloride is complete, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and HCl gas. This step is crucial to prevent side reactions with the amine.
- Amine Addition: Re-dissolve the crude acyl chloride residue in fresh anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C. In a separate flask, prepare a solution of the desired aniline (1.1 eq) and a suitable non-nucleophilic base like triethylamine (2.0 eq) in anhydrous DCM.[14]
- Amide Coupling: Add the amine/base solution dropwise to the stirring acyl chloride solution at 0 °C.
 - Causality Note: The base (TEA or DIPEA) is essential to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the amide product.[13]
- Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC/LC-MS analysis indicates the complete consumption of the acyl chloride.
- Aqueous Workup: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

- Purification: Purify the crude material by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure N-aryl-2-(4-fluorophenyl)-2-oxoacetamide.

Application in Medicinal Chemistry & Drug Discovery

2-(4-Fluorophenyl)-2-oxoacetic acid and its derivatives are valuable scaffolds in the development of new therapeutic agents. Research has shown that amides derived from this core structure exhibit promising biological activities, particularly as anticancer agents.[\[16\]](#)[\[17\]](#)

Case Study: Phenylacetamide Derivatives as Anticancer Agents

A study by Aliabadi et al. explored the synthesis and cytotoxic effects of a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives.[\[16\]](#)[\[18\]](#) These compounds were evaluated against several human cancer cell lines, including PC3 (prostate carcinoma) and MCF-7 (breast cancer).[\[18\]](#)

The general synthetic approach follows the principles of amide coupling described in Section 3. The key finding was that the nature and position of substituents on the N-phenyl ring significantly modulated the cytotoxic activity. For instance, compounds bearing an electron-withdrawing nitro group generally showed higher cytotoxicity than those with an electron-donating methoxy group.[\[18\]](#)

The data below summarizes the reported IC_{50} values for selected derivatives against the PC3 prostate cancer cell line, demonstrating the potential of this chemical scaffold.

Compound	N-Phenyl Substituent	IC_{50} (μM) vs. PC3 Cells	Reference
2b	3-Nitro	52	[16] [18]
2c	4-Nitro	80	[16] [18]
Imatinib	(Reference Drug)	40	[16] [18]

This case study highlights a clear experimental path for researchers in drug discovery:

Drug discovery workflow using the target scaffold.

The results suggest that **2-(4-fluorophenyl)-2-oxoacetic acid** is an excellent starting point for generating focused compound libraries. By systematically varying the amine coupling partner, researchers can rapidly explore structure-activity relationships (SAR) and identify promising candidates for further development as potential anticancer therapeutics.[\[17\]](#)

References

- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. *Iranian Journal of Pharmaceutical Research*, 12(3), 267–271. [\[Link\]](#)
- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)
- Aliabadi, A., Mosharafi, F., & Tayarani-Najaran, Z. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives as Anticancer Agents. *Journal of Reports in Pharmaceutical Sciences*. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 579440, **2-(4-Fluorophenyl)-2-oxoacetic Acid**.
- Insalaco, D., & Taggart, R. T. (2020).
- ResearchGate. (n.d.). A high-efficient method for the amidation of carboxylic acids promoted by triphenylphosphine oxide and oxalyl chloride.
- Arctom. (n.d.). CAS NO. 2251-76-5 | **2-(4-Fluorophenyl)-2-oxoacetic acid**.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride).
- Semantic Scholar. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
- Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [\[Link\]](#)
- AA Blocks. (n.d.). **2-(4-Fluorophenyl)-2-oxoacetic acid**.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- Pharmaceutical Sciences. (2025).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- Ali, T. E. S., & Abdeen, A. H. (2020). Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraaza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties. *PubMed Central*. [\[Link\]](#)

- MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
- Baghdad Science Journal. (n.d.). Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde.
- Asian Journal of Chemistry. (2025). Polyherbal Extracts as Antibacterial Agents: Phytochemical Profiling, MIC Assessment and in silico Targeting of Resistance Proteins. [\[Link\]](#)
- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
- Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring Fluorine Chemistry in Drug Design: The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid. [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Tran, P., Moccia, M., Wang, X., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [\[Link\]](#)
- Brewitz, L., Nakashima, Y., Tumber, A., et al. (2020). Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. PubMed Central. [\[Link\]](#)
- Bharate, J. B., Singh, S., Wani, A., et al. (2015). Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and *Staphylococcus aureus* Nor A efflux pump. Organic & Biomolecular Chemistry. [\[Link\]](#)
- Ravina, K., Sridhar, G., Sarveswari, S., et al. (2012). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry Letters. [\[Link\]](#)
- Fulp, A. B., Zhang, M., Lin, J., et al. (2010). Discovery of an oxybenzylglycine based peroxisome proliferator activated receptor alpha selective agonist 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453). Journal of Medicinal Chemistry. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. tandfonline.com [tandfonline.com]
- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Fluorophenyl)-2-oxoacetic Acid | C8H5FO3 | CID 579440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. aablocks.com [aablocks.com]
- 8. 2-(4-Fluorophenyl)-2-oxoacetic acid | 2251-76-5 [sigmaaldrich.com]
- 9. 2251-76-5|2-(4-Fluorophenyl)-2-oxoacetic acid|BLD Pharm [bldpharm.com]
- 10. arctomsci.com [arctomsci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. hepatochem.com [hepatochem.com]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 15. Reactions and Applications of Oxalyl Chloride _ Chemicalbook [chemicalbook.com]
- 16. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
- 18. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [experimental procedure for using 2-(4-fluorophenyl)-2-oxoacetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2960811#experimental-procedure-for-using-2-4-fluorophenyl-2-oxoacetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com